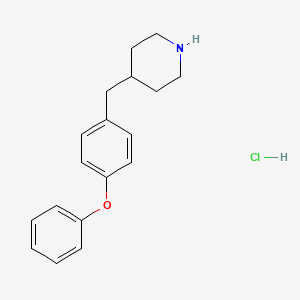

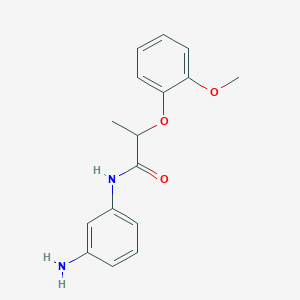

4-(4-Phenoxy-benzyl)-piperidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

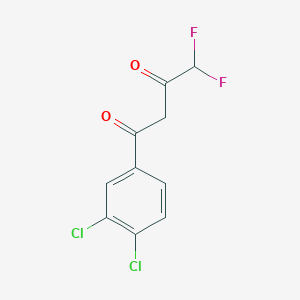

4-(4-Phenoxy-benzyl)-piperidine hydrochloride, also known as 4-PBP-HCl, is an organic compound with a wide range of applications in scientific research. It is a synthetic piperidine derivative and has been used in a variety of studies in the fields of biochemistry, pharmacology, and medicine. 4-PBP-HCl has been studied for its potential use in drug development, as well as its ability to modulate various biochemical and physiological pathways. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for this compound.

Wissenschaftliche Forschungsanwendungen

Structural Characterization and Bioactivity

- Bioactivity and Structural Insights : A study synthesized and characterized a novel compound structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, revealing bioactivity against K562 cells and potential anti-leukemia properties. This compound's crystal structure, involving dihedral angles made by the piperidine ring with benzene rings and intermolecular hydrogen bonds, contributes to its stability and bioactivity (Wang et al., 2009).

Synthetic Strategies and Medicinal Chemistry

- Synthesis of Piperidine Derivatives : Research focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines through ring transformation highlights the reactivity of certain piperidine derivatives and their utility as templates in medicinal chemistry. This methodology offers a pathway for synthesizing a variety of new piperidine derivatives, valuable for pharmaceutical applications (Mollet et al., 2011).

Chemical Properties and Drug Design

- Pharmacological Profiles of Derivatives : A novel subtype-selective N-methyl-d-aspartate (NMDA) antagonist, structurally related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, exhibited potent antagonist activity with selectivity for the NR2B subtype of NMDA receptors. This research offers insights into the design and pharmacological evaluation of piperidine derivatives for potential therapeutic applications (Gill et al., 2002).

Therapeutic Applications and Bioactivity

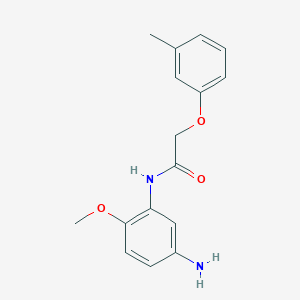

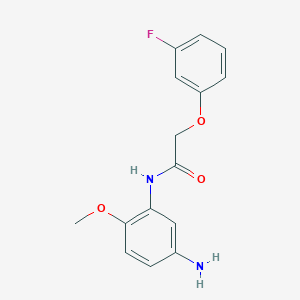

- Multi-Target Drug Candidates : A study on multifunctional N-benzyl-piperidine-aryl-acylhydrazones hybrid derivatives, based on the pharmacophoric N-benzyl-piperidine subunit, revealed that certain compounds exhibited potent AChE inhibitory activities and anti-inflammatory activity. These compounds, with neuroprotective effects against amyloid beta oligomer-induced neurodegeneration, highlight the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases like Alzheimer's (Viegas et al., 2018).

Conformational Analysis and Drug Design

- Bioactive Conformation Exploration : Research on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, related to 4-(4-Phenoxy-benzyl)-piperidine hydrochloride, aimed to explore the bioactive conformation of these opioid receptor antagonists. The study's findings provide valuable insights into the molecular determinants for receptor recognition and the structural features that influence ligand binding and activity (Le Bourdonnec et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(4-Phenoxy-benzyl)-piperidine hydrochloride is the NS3 protein of the Hepatitis C Virus (HCV) . The NS3 protein is a multifunctional protein with protease and helicase domains, playing a crucial role in the replication of the virus .

Mode of Action

4-(4-Phenoxy-benzyl)-piperidine hydrochloride interacts with the NS3 protein by binding to a highly conserved novel site located at the interface between the protease and helicase domains . This binding stabilizes an inactive conformation of the NS3 protein, thereby inhibiting its function .

Biochemical Pathways

The compound’s action affects the replication pathway of the HCV. By inhibiting the function of the NS3 protein, the compound prevents the successful replication of the virus . The downstream effects of this action include a reduction in the viral load within the host.

Result of Action

The molecular effect of the compound’s action is the stabilization of an inactive conformation of the NS3 protein . On a cellular level, this results in the inhibition of HCV replication, leading to a decrease in the viral load within the host.

Eigenschaften

IUPAC Name |

4-[(4-phenoxyphenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO.ClH/c1-2-4-17(5-3-1)20-18-8-6-15(7-9-18)14-16-10-12-19-13-11-16;/h1-9,16,19H,10-14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQDTWVRYJBUDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC=C(C=C2)OC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588796 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Phenoxy-benzyl)-piperidine hydrochloride | |

CAS RN |

1172749-25-5 |

Source

|

| Record name | 4-[(4-Phenoxyphenyl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![{6-[2-(Trifluoromethyl)phenoxy]pyridin-3-yl}methanamine](/img/structure/B1355959.png)

![4-[(2,2,2-Trifluoroethyl)sulphanyl]benzoic acid](/img/structure/B1355962.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)